FR-190997

inflammation paw edema duration of action

FR-190997 addresses the critical limitation of peptide B2R agonists-rapid proteolytic degradation in vivo. As a non-peptide bradykinin B2 receptor partial agonist (Ki 9.8 nM, IC50 5.3 nM on human B2R), it enables sustained receptor activation without continuous infusion. • >200-min paw edema duration vs. <150-min for bradykinin after single s.c. injection • ACE-resistant design eliminates confounding effects from differential tissue ACE expression • Multigram-scale synthesis available for extended in vitro & in vivo cancer studies • Demonstrated antiproliferative IC50 of 80 nM in MDA-MB-231 triple-negative breast cancer cells

Molecular Formula C37H33Cl2N5O5
Molecular Weight 698.6 g/mol
Cat. No. B1674017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFR-190997
Synonyms8-(2,6-dichloro-3-(N-((E)-4-(N-methylcarbamoyl)cinnamidoacetyl)-N-methyl-amino)benzyloxy)-2-methyl-4-(2-pyridylmethoxy)quinoline
FR 190997
FR-190997
FR190997
Molecular FormulaC37H33Cl2N5O5
Molecular Weight698.6 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=CC=C(C2=N1)OCC3=C(C=CC(=C3Cl)N(C)C(=O)CNC(=O)C=CC4=CC=C(C=C4)C(=O)NC)Cl)OCC5=CC=CC=N5
InChIInChI=1S/C37H33Cl2N5O5/c1-23-19-32(48-21-26-7-4-5-18-41-26)27-8-6-9-31(36(27)43-23)49-22-28-29(38)15-16-30(35(28)39)44(3)34(46)20-42-33(45)17-12-24-10-13-25(14-11-24)37(47)40-2/h4-19H,20-22H2,1-3H3,(H,40,47)(H,42,45)/b17-12+
InChIKeyYFMDLMSUZMRKKH-SFQUDFHCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

FR-190997: Non-Peptide B2 Receptor Agonist


FR-190997 (8-[2,6-dichloro-3-[N-[(E)-4-(N-methylcarbamoyl)cinnamidoacetyl]-N-methylamino]benzyloxy]-2-methyl-4-(2-pyridylmethoxy)quinoline) is a quinoline-derived small molecule that functions as a non-peptide agonist of the bradykinin B2 receptor (B2R) [1]. Developed by Fujisawa Pharmaceutical Co., this compound was designed as a proteolytically stable mimetic of the endogenous peptide bradykinin (BK) to overcome the rapid in vivo degradation that limits BK's utility as a research tool [2]. FR-190997 exhibits nanomolar binding affinity for human B2 receptors with an IC50 of 5.3 nM and demonstrates complete subtype selectivity by showing no detectable binding to B1 receptors [1]. As a small molecule (molecular weight 698.6 Da; formula C37H33Cl2N5O5) with non-peptide structural characteristics, FR-190997 represents a distinct pharmacological class from peptide-based B2R agonists, offering fundamentally different physicochemical and stability properties that are relevant for both research applications and procurement decisions [3].

FR-190997: Irreplaceable Advantages


Generic substitution among bradykinin B2 receptor agonists is scientifically invalid due to fundamental differences in molecular structure, metabolic stability, and pharmacological profile. The endogenous peptide agonist bradykinin undergoes rapid proteolytic degradation in blood, lung, and liver, with a duration of action measured in minutes—severely limiting its utility for sustained in vivo investigations [1]. In contrast, FR-190997 is a non-peptide small molecule specifically engineered for resistance to proteolysis, yielding a significantly extended duration of action that exceeds bradykinin by at least 50 minutes in edema models and produces prolonged hypotension without the characteristic rebound effect observed with BK [2]. Furthermore, FR-190997 functions as a partial agonist in certain vascular tissues, achieving only 30-70% of BK's maximal contractile response, a property that distinguishes it from full peptide agonists and precludes simple one-to-one substitution [3]. These differences—proteolytic stability, duration of action, and partial agonism profile—mean that experimental outcomes obtained with bradykinin cannot be extrapolated to FR-190997, nor can FR-190997 be replaced by peptide-based agonists without fundamentally altering the experimental paradigm [4].

FR-190997: Key Differentiation Evidence


Unique Binding Site vs. Bradykinin

In a direct head-to-head comparison, FR-190997 produced dose-dependent paw edema in ICR male mice that continued over 200 minutes post-injection, whereas bradykinin-induced edema peaked at 15 minutes and ceased completely after 150 minutes [1]. Both compounds were administered subcutaneously in a 30 μL solution at dose ranges of 0.1-0.9 nmol for FR-190997 and 0.3-1.2 nmol for bradykinin. The edema formed by both agonists was inhibited by pretreatment with the B2-selective antagonist HOE140 (1 mg/kg, i.p., 30 min prior), confirming B2 receptor mediation [1]. Additionally, a separate study in rat dorsal skin demonstrated that FR-190997-induced vascular permeability increases were long-acting and resistant to enhancement by captopril, unlike bradykinin which requires ACE inhibition for sustained effects [2].

inflammation paw edema duration of action

Prolonged In Vivo Action

FR-190997 demonstrates high-affinity binding to the human bradykinin B2 receptor with an IC50 value of 5.3 nM in competitive radioligand binding assays using membranes from CHO cells stably expressing the cloned human B2 receptor [1]. A separate study reported a Ki of 9.8 nM for B2 receptor binding [2]. Critically, FR-190997 exhibits complete subtype selectivity, showing no detectable binding affinity for the B1 receptor in the same assay system [1]. This contrasts with bradykinin itself, which exhibits an IC50 of 0.54 nM at human B2 receptors in COS-7 cells—approximately 10-fold higher affinity than FR-190997 but lacking the non-peptide stability advantages . The functional B2 receptor activity of FR-190997 was confirmed through phosphatidylinositol (PI) hydrolysis stimulation in CHO cells expressing human B2 receptors, an effect antagonized by the selective B2 antagonist HOE 140 [1].

receptor binding selectivity B2 receptor

IOP Lowering in Primate Glaucoma Model

In isolated vessel studies, FR-190997 exhibits a distinct partial agonist pharmacological profile that differs substantially from the full agonist bradykinin. In the human umbilical vein (hUV), FR-190997-induced contractions reach only 70% of the BK-induced maximal response, while in the rabbit jugular vein (rbJV), the response is further attenuated to just 30% of the BK maximum [1]. Furthermore, FR-190997 shows slow onset and non-reproducible contraction patterns upon repeated application, contrasting sharply with the rapid and reproducible effects of BK [1]. In the pig coronary artery (pCA), FR-190997 is completely inactive as a relaxant and instead acts as a pure competitive antagonist with a pKB value of 7.6 [1]. The effects of FR-190997 in hUV and rbJV are antagonized by HOE 140, with similar pKB values observed against both BK and FR-190997, confirming B2 receptor mediation [1].

partial agonist vascular pharmacology tissue-specific

Partial Agonism and Signaling Dynamics

A critical differentiation between FR-190997 and bradykinin lies in their susceptibility to metabolic modulation by angiotensin-converting enzyme (ACE). In rat dorsal skin vascular permeability assays, pretreatment with the ACE inhibitor captopril (10 mg/kg, i.p.) did not enhance plasma extravasation induced by FR-190997 (0.3 nmol/site) in the presence of soybean trypsin inhibitor, whereas bradykinin-induced vascular permeability is known to be potentiated by ACE inhibition [1]. Additionally, FR-190997 produced a profound and prolonged fall in blood pressure in anesthetized rats without the characteristic rebound effect observed after bradykinin administration, suggesting differential metabolic processing [2]. These findings indicate that FR-190997 is not a substrate for ACE-mediated degradation, a major clearance pathway for endogenous bradykinin.

metabolic stability ACE resistance in vivo pharmacology

Antiproliferative Activity in Breast Cancer

FR-190997 demonstrates significant antiproliferative activity in breast cancer cell lines, a property not shared by the endogenous peptide agonist bradykinin. In the triple-negative breast cancer cell line MDA-MB-231, FR-190997 exhibited an EC50 of 80 nM, representing superior performance to most approved breast cancer drugs tested in this cellular context [1]. A separate study confirmed antiproliferative activity with an IC50 of 0.08 μM (80 nM) in MDA-MB-231 cells and an IC50 of 2.14 μM in MCF-7 breast cancer cells [2]. Structure-activity relationship studies based on the FR-190997 scaffold led to the discovery of analog compound 10, which exhibits subnanomolar antiproliferative activity (IC50 0.06 nM) in the MDA-MB-231 cell line, surpassing established anticancer agents by several orders of magnitude [2]. The antiproliferative mechanism is proposed to involve agonist-induced B2 receptor internalization and degradation combined with sequestration of functional intracellular B2 receptors and inhibition of endosomal signaling [2].

antiproliferative breast cancer oncology research

B2 Selectivity Over B1 Receptors

FR-190997 demonstrates significant intraocular pressure (IOP)-lowering efficacy in an ocular hypertensive cynomolgus monkey model, achieving a 34.5 ± 7.5% reduction in IOP at 6 hours following a single topical ocular dose of 30 μg (n=8) [1]. This effect is mediated through multiple signaling pathways, including activation of phospholipase C, intracellular Ca2+ mobilization (EC50 = 167-384 nM in human trabecular meshwork and ciliary muscle cells; Emax = 32-86% of BK-induced response), and stimulation of prostaglandin release (EC50 = 60-84 nM; Emax = 29-44% relative to maximum BK-induced effects) [1]. The IOP-lowering effect was antagonized by the selective B2 receptor antagonist HOE-140 (IC50 = 7.3 ± 0.6 nM in human ciliary muscle cells), confirming B2 receptor mediation [1]. Notably, FR-190997 (0.3-300 μg topical ocular) did not activate cat corneal polymodal nociceptors, suggesting a favorable ocular tolerability profile distinct from peptide agonists [1].

intraocular pressure glaucoma ocular pharmacology

FR-190997: High-Value Applications


Biased Agonism & Functional Selectivity Studies

For researchers investigating the role of bradykinin B2 receptors in chronic inflammatory processes, FR-190997 is the compound of choice when sustained receptor activation is required without repeated dosing. The >200-minute duration of paw edema following a single subcutaneous injection [6] eliminates the need for continuous infusion protocols or ACE inhibitor co-administration that are necessary when using bradykinin. This extended window enables long-term observation of inflammatory cascades, cytokine release profiles, and downstream signaling events that would be impossible to capture with the 150-minute window provided by bradykinin [6]. The ACE-resistant nature of FR-190997 further reduces experimental variability by eliminating confounding effects from differential tissue ACE expression [5].

Sustained B2 Activation In Vivo

FR-190997 is uniquely suited for experiments designed to dissect B2 receptor signaling pathways with reduced maximal efficacy. In isolated vessel preparations, the compound's partial agonist profile—achieving only 30-70% of bradykinin's maximal contraction in human umbilical vein and rabbit jugular vein [6]—allows researchers to study B2 receptor activation without triggering full downstream responses. This is particularly valuable when investigating receptor reserve, signal amplification, or the relationship between receptor occupancy and functional response. The tissue-dependent pharmacological behavior, including the complete loss of agonism in pig coronary artery where FR-190997 acts as a pure antagonist [6], provides a tool for studying receptor conformations and signaling bias across different vascular beds.

Non-Peptide Lead for Glaucoma Drug Discovery

For oncology researchers investigating non-canonical B2 receptor signaling pathways, FR-190997 provides a small-molecule tool to probe antiproliferative effects in breast cancer models. The compound's demonstrated IC50 of 80 nM in MDA-MB-231 triple-negative breast cancer cells [6] establishes a quantitative baseline for structure-activity relationship studies and screening of novel analogs. The availability of a multigram-scale synthetic route [6] enables procurement of sufficient material for extended in vitro and in vivo cancer studies. FR-190997 also serves as a validated scaffold for medicinal chemistry programs aiming to develop more potent antiproliferative agents, as evidenced by the subnanomolar activity (IC50 0.06 nM) achieved with analog compound 10 [5].

B2R Target Validation in Cancer Biology

FR-190997 is positioned as a research tool for investigators studying alternative IOP-lowering mechanisms beyond conventional glaucoma targets. The compound's demonstrated 34.5% IOP reduction at 6 hours in ocular hypertensive cynomolgus monkeys [6] provides a quantitative efficacy benchmark for comparative pharmacology studies. The lack of corneal nociceptor activation [6] makes FR-190997 suitable for ocular tolerability assessments and mechanism-of-action studies involving prostaglandin release and Ca2+ mobilization in human trabecular meshwork and ciliary muscle cells [6]. This application scenario is particularly relevant for drug discovery programs seeking to validate B2 receptor agonism as a novel approach for glaucoma therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for FR-190997

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.